molecular formula C12H10ClN3O B1647345 6-Chloro-7-methoxy-9h-pyrido[3,4-b]indol-8-amine

6-Chloro-7-methoxy-9h-pyrido[3,4-b]indol-8-amine

Cat. No.: B1647345
M. Wt: 247.68 g/mol
InChI Key: SSJXCZMMXHUVFW-UHFFFAOYSA-N
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Description

6-Chloro-7-methoxy-9h-pyrido[3,4-b]indol-8-amine is a useful research compound. Its molecular formula is C12H10ClN3O and its molecular weight is 247.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H10ClN3O

Molecular Weight

247.68 g/mol

IUPAC Name

6-chloro-7-methoxy-9H-pyrido[3,4-b]indol-8-amine

InChI

InChI=1S/C12H10ClN3O/c1-17-12-8(13)4-7-6-2-3-15-5-9(6)16-11(7)10(12)14/h2-5,16H,14H2,1H3

InChI Key

SSJXCZMMXHUVFW-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C3=C(C=NC=C3)NC2=C1N)Cl

Canonical SMILES

COC1=C(C=C2C3=C(C=NC=C3)NC2=C1N)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

6-chloro-7-methoxy-8-nitro-9H-β-carboline (510 mg, 1.84 mmol) was suspended in 50 ml of methanol and 100 mg of Pd/C (10%) was added. The flask was fitted with a balloon of hydrogen and the reaction mixture was stirred overnight at RT. Upon filtration through a pad of celite and evaporation of the methanol, a dark brown solid was obtained. This residue was suspended in methanol (15 ml) and added, with vigorous stirring, to a solution of saturated NaHCO3 (100 ml). The light brown solid that precipitated out was collected by filtration and dried thoroughly in vacuo to give the desired product (512 mg, quantitative yield).
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510 mg
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100 mL
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50 mL
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15 mL
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100 mg
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Synthesis routes and methods II

Procedure details

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